1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
Overview
Description
1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H24Cl2N4O and a molecular weight of 311.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the reaction of cyclopentan-1-amine with diethylamino-substituted oxadiazole derivatives under specific reaction conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, including the use of reactors, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride: A structurally similar compound with a cycloheptane ring instead of cyclopentane.
1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclohexan-1-amine dihydrochloride: Another related compound with a cyclohexane ring.
Uniqueness: 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
1-[5-(diethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O.2ClH/c1-3-16(4-2)9-10-14-11(15-17-10)12(13)7-5-6-8-12;;/h3-9,13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQRFOAQLAMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=NO1)C2(CCCC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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